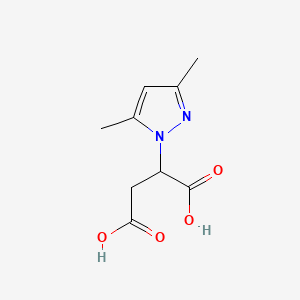

2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid typically involves the reaction of 3,5-dimethylpyrazole with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent such as acetic acid or toluene, and the mixture is heated to promote the formation of the desired product. The reaction can be represented as follows:

3,5-dimethylpyrazole+maleic anhydride→2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional steps such as purification through recrystallization or chromatography to remove impurities .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Aplicaciones Científicas De Investigación

2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid is a chemical compound with potential applications in scientific research . The compound features a pyrazole ring with two methyl groups at positions 3 and 5, along with a butanedioic acid moiety.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

- Medicinal Chemistry It can be used as a building block in the synthesis of pharmaceutical compounds. Pyrazole derivatives have demonstrated effectiveness against bacterial strains, including Gram-positive and Gram-negative bacteria.

- Materials Science This compound can be used in developing novel materials with specific electronic or optical properties.

- Biological Studies Due to its structural similarity to biologically active molecules, it is used in the study of enzyme inhibitors and receptor ligands.

- Industrial Applications It is used in the synthesis of agrochemicals and other industrial chemicals.

Synthesis and Characterization

The synthesis of this compound typically involves reacting 3,5-dimethyl-1H-pyrazole with butanedioic acid derivatives through nucleophilic substitution reactions. Spectroscopic methods such as NMR and mass spectrometry are used to characterize the compound, confirming its structure and purity.

Table 1: Characterization Data

| Method | Result |

|---|---|

| NMR (1H) | Signals at 1.36 ppm (methyl), 4.07 ppm (CH2) |

| NMR (13C) | Peaks at 11.60 ppm (methyl), 59.95 ppm (C-N) |

| Mass Spectrometry | m/z = 168.19 (Molecular Ion Peak) |

Antimicrobial Properties

Research suggests that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis.

Isomer Mixture Preparation

2-(3,4-dimethyl-1 H-pyrazole-1-yl) succinic acid can be used as a nitrification inhibitor . An isomer mixture comprising 2-(3,4-dimethyl-1 H-pyrazole-1-yl) succinic acid or salts thereof and 2-(4,5-dimethyl-1 H-pyrazole-1-yl) succinic acid or salts thereof can be prepared by reacting 3,4-dimethylpyrazole with at least one a , b -unsaturated dicarbonyl compound selected from the group consisting of maleic acid, maleic acid anhydride and fumaric acid in a two solvent system or in a two phase system comprising water and at least one organic solvent .

Idiopathic Pulmonary Fibrosis

Mecanismo De Acción

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

- 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl derivatives

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Actividad Biológica

2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid, also known as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, making it a subject of various studies aimed at understanding its potential therapeutic applications.

- Molecular Formula : C₉H₁₂N₂O₄

- Molecular Weight : 196.20 g/mol

- Structure : The compound features a pyrazole ring connected to a butanedioic acid moiety, which is crucial for its biological interactions.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study highlighted the ability of certain pyrazole compounds to scavenge free radicals, thereby mitigating oxidative stress. This activity is essential for preventing cellular damage and has implications in the treatment of diseases associated with oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. A comparative analysis with standard anti-inflammatory drugs demonstrated that this compound exhibits comparable efficacy in reducing inflammatory markers.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. In particular, studies have shown that this compound exhibits activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups within the pyrazole structure enhances its interaction with microbial targets.

Study on Anti-diabetic Activity

A significant investigation into the anti-diabetic effects of pyrazole derivatives revealed that this compound effectively inhibits α-amylase and α-glucosidase enzymes. This inhibition leads to reduced glucose absorption, presenting a potential therapeutic avenue for managing diabetes mellitus.

Synthesis and In Vitro Evaluation

Recent studies have focused on synthesizing novel pyrazole derivatives and evaluating their biological activities through in vitro assays. The results indicate that modifications to the pyrazole structure can enhance specific activities, such as anti-inflammatory and antimicrobial effects.

In Silico Analysis

In silico studies complement experimental findings by predicting the pharmacokinetic properties and potential toxicity of these compounds. The analysis suggests favorable drug-likeness parameters for this compound, indicating its viability as a lead compound for further development.

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-5-3-6(2)11(10-5)7(9(14)15)4-8(12)13/h3,7H,4H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDNTNUHODANDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CC(=O)O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.